Product packaging for methyl 4-bromo-1H-indole-2-carboxylate(Cat. No.:CAS No. 167479-13-2)

methyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B062871
CAS No.: 167479-13-2
M. Wt: 254.08 g/mol
InChI Key: DTPOJMDJBBGYFK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indole-2-carboxylate is a versatile and high-value synthetic intermediate extensively utilized in medicinal chemistry and drug discovery research. This compound features a reactive bromine substituent at the 4-position of the indole scaffold and a methyl ester group at the 2-position, making it an ideal precursor for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows researchers to efficiently construct complex molecular architectures for developing novel pharmacologically active compounds. Its primary research value lies in its role as a key building block for the synthesis of analogs targeting a wide range of biological targets, including kinases, GPCRs, and various enzymes, where the indole core is a privileged structure. The presence of the ester group also facilitates its conversion to carboxylic acid, amide, or hydrazide derivatives, expanding its utility in structure-activity relationship (SAR) studies and lead optimization campaigns. This reagent is indispensable for chemists working in the discovery of new anticancer, antiviral, and central nervous system (CNS) active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B062871 methyl 4-bromo-1H-indole-2-carboxylate CAS No. 167479-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPOJMDJBBGYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405799
Record name methyl 4-bromo-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167479-13-2
Record name methyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1H-indole-2-carboxylate
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Synthetic Methodologies for Methyl 4 Bromo 1h Indole 2 Carboxylate and Its Derivatives

Classical Approaches to the Indole (B1671886) Nucleus and their Adaptations for Substituted Indoles

The construction of the indole ring system has been a subject of intense research for over a century, leading to the development of several named reactions that are still widely used today. The synthesis of specifically substituted indoles, such as those bearing a bromine atom, often requires careful selection of starting materials and reaction conditions.

Fischer Indole Synthesis in the Context of Bromoindole Precursors

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of 4-bromoindoles, a (4-bromophenyl)hydrazine is the key starting material. The reaction with a pyruvate ester, for instance, can lead to the formation of an indole-2-carboxylate (B1230498).

A typical reaction involves the formation of the hydrazone, ethyl 2-[2-(4-bromophenyl) hydrazinylidene] propanoate, from 4-bromoaniline. This intermediate is then cyclized using a strong acid catalyst, such as methanesulfonic acid, at elevated temperatures to yield the corresponding 5-bromoindole-2-carboxylate. iajps.com The regioselectivity of the cyclization is influenced by the substitution pattern on the phenylhydrazine.

Arylhydrazine PrecursorCarbonyl CompoundAcid CatalystProductYield (%)Reference
(4-Bromophenyl)hydrazineEthyl pyruvateMethanesulfonic acidEthyl 5-bromo-1H-indole-2-carboxylateNot specified iajps.com

Reissert Indole Synthesis for Functionalized Indoles

The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization. wikipedia.org To synthesize a 4-bromoindole (B15604) derivative, a 4-bromo-2-nitrotoluene would be the required starting material. The reduction of the nitro group to an amine is a key step, which is often achieved using reagents like zinc in acetic acid. wikipedia.org The resulting amine then undergoes intramolecular cyclization to form the indole ring. This method is particularly useful for preparing indoles with a carboxylic acid group at the 2-position, which can be subsequently esterified. It has been noted that 6-bromoindole (B116670) can be synthesized from 4-bromo-2-nitrotoluene via the Reissert synthesis. researchgate.net

o-Nitrotoluene DerivativeReagentsKey IntermediateProductReference
4-Bromo-2-nitrotoluene1. Diethyl oxalate, NaOEt2. Reductive cyclization (e.g., Zn/AcOH)(4-Bromo-2-nitrophenyl)pyruvic acid6-Bromo-1H-indole-2-carboxylic acid researchgate.net

Batcho-Leimgruber Indole Synthesis for 4-Bromoindole Scaffolds

The Batcho-Leimgruber indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization of the enamine to the indole. wikipedia.org This method is particularly well-suited for the synthesis of 4-substituted indoles, including 4-bromoindoles, as the necessary 4-bromo-2-nitrotoluene is a readily available starting material. researchgate.netsigmaaldrich.com The reductive cyclization can be achieved using various reducing agents, including palladium on carbon with hydrogen, Raney nickel and hydrazine (B178648), or stannous chloride. wikipedia.org This method has been successfully employed for the synthesis of 6-bromoindole from 4-bromo-2-nitrotoluene. researchgate.netsigmaaldrich.com

o-Nitrotoluene DerivativeReagentsKey IntermediateProductReference
4-Bromo-2-nitrotoluene1. N,N-Dimethylformamide dimethyl acetal2. Reductive cyclization (e.g., Ra-Ni/N2H4)1-(4-Bromo-2-nitrophenyl)-2-(dimethylamino)ethene6-Bromo-1H-indole researchgate.netsigmaaldrich.com

Bartoli Indole Synthesis and its Modifications

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgname-reaction.com The reaction proceeds through a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement and requires three equivalents of the Grignard reagent. wikipedia.orgname-reaction.com The presence of an ortho-substituent on the nitroarene is crucial for the success of the reaction. wikipedia.org To synthesize 4-bromoindoles, a 1-bromo-2-nitrobenzene derivative can be used as the starting material. The reaction with vinylmagnesium bromide would lead to the formation of the corresponding 4-bromoindole. This method is advantageous for producing indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Nitroarene PrecursorGrignard ReagentKey StepsProductReference
1-Bromo-2-nitrobenzeneVinylmagnesium bromideAddition, quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement, cyclization4-Bromo-1H-indole wikipedia.orgname-reaction.com

Larock Annulation: Mechanistic Advancements and Scope Expansion for Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. ub.edu The reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the 2-position of the indole. ub.edu For the synthesis of a 4-bromoindole derivative, a 2-iodoaniline bearing a bromine atom at the 5-position (relative to the amino group) would be a suitable starting material. Reaction with an alkyne ester, such as methyl propiolate, would then lead to the desired methyl 4-bromo-1H-indole-2-carboxylate. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a ligand.

o-Haloaniline DerivativeAlkyneCatalyst/ReagentsProductReference
2-Iodo-5-bromoanilineMethyl propiolatePd(OAc)2, PPh3, BaseThis compound ub.edu

Modern Catalytic Strategies for Regioselective Synthesis

In recent years, modern catalytic methods have emerged as powerful tools for the regioselective synthesis of substituted indoles, offering milder reaction conditions and greater functional group tolerance compared to classical methods. These strategies often rely on transition metal-catalyzed C-H activation and functionalization.

Ruthenium-catalyzed C-H activation has proven to be a particularly effective strategy for the regioselective functionalization of the indole nucleus. For instance, the C4-alkenylation of 3-formylindoles can be achieved using a ruthenium(II) catalyst. This transformation proceeds via a directed C-H activation, where the formyl group at the 3-position directs the catalyst to the C4 position of the indole ring.

Palladium catalysis has also been extensively used in modern indole synthesis. The cyclization of o-alkynyltrifluoroacetanilides, for example, provides a route to 2-substituted indoles. nih.gov This reaction can be followed by isocyanide insertion to generate 1H-indole-3-carboxamides. nih.gov

Copper-catalyzed reactions have also been developed for the synthesis of N-arylindoles from enamines and aryl halides. scilit.comacs.orgresearchgate.net These reactions often proceed via a Chan-Lam coupling followed by an intramolecular C-H functionalization.

Rhodium-catalyzed C-H activation has emerged as another powerful tool for the synthesis of functionalized indoles. acs.org For example, the oxidative coupling of N-acetylanilides with alkynes can lead to the formation of N-acetylindoles. acs.org The directing group plays a crucial role in controlling the regioselectivity of these reactions.

Catalytic SystemSubstrate(s)Reaction TypeProductReference
Ruthenium(II)3-Formylindole, AlkeneC-H Alkenylation4-Alkenyl-3-formylindole thieme-connect.com
Palladium(II) chlorideo-Alkynyltrifluoroacetanilide, IsocyanideCyclization/Insertion2-Substituted 1H-indole-3-carboxamide nih.gov
Copper(I) iodide/diamine ligandIndole, Aryl halideN-ArylationN-Arylindole scilit.comacs.orgresearchgate.net
Rhodium(III)N-Acetylanilide, AlkyneOxidative AnnulationN-Acetylindole acs.org

Palladium-Catalyzed Reactions for Indole Functionalization

Palladium catalysis is a cornerstone in the synthesis and functionalization of heterocyclic compounds, including indole derivatives. For a substrate like this compound, palladium-catalyzed reactions offer powerful tools for modifying the indole core, primarily by leveraging the reactive carbon-bromine bond and, more recently, by targeting carbon-hydrogen (C-H) bonds. These methodologies enable the construction of complex molecular architectures from the bromoindole scaffold.

C-H Activation and Functionalization Approaches

Direct C-H bond activation has emerged as a highly atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. mdpi.com In the context of the indole ring, palladium catalysts can facilitate the direct coupling of C-H bonds with various partners. While the 4-bromo substituent on this compound is a primary site for cross-coupling, the other C-H bonds on the indole nucleus (e.g., at the C3, C5, C6, and C7 positions) are potential targets for functionalization.

The development of bifunctional ligands that participate in and accelerate the C-H cleavage step has been crucial in advancing this field. nih.gov These ligands often work in concert with a palladium(II) catalyst to selectively cleave a specific C-H bond, which can then engage in further reactions. nih.gov For instance, carboxylate-assisted C-H activation is a widely used strategy where a carboxylate group acts as a directing group or a proton shuttle to facilitate the cleavage of a nearby C-H bond. mdpi.com Challenges in C-H activation include controlling site-selectivity, especially when multiple C-H bonds are present, and the need for specific oxidants in many cases. nih.govresearchgate.net Applying this to this compound would require careful selection of catalysts and directing groups to achieve selective functionalization at positions other than the C4-bromo site.

Suzuki Cross-Coupling Applications on Bromoindole Intermediates

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgnih.gov It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The bromine atom at the C4 position of this compound makes it an ideal substrate for Suzuki coupling. This reaction allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, at this specific position.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and tolerating various functional groups. nih.govnih.gov For example, catalyst systems like Pd(dppf)Cl₂ or those employing bulky phosphine ligands such as P(t-Bu)₃ are effective for coupling aryl halides. nih.govnih.gov The reaction's robustness, mild conditions, and the commercial availability of diverse boronic acids contribute to its widespread application in medicinal chemistry and materials science. nih.gov

Table 1: Representative Suzuki Cross-Coupling Reactions on this compound

Coupling Partner (Boronic Acid/Ester)Palladium CatalystLigandBaseProduct
Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Methyl 4-phenyl-1H-indole-2-carboxylate
4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Methyl 4-(4-methoxyphenyl)-1H-indole-2-carboxylate
Pyridine-3-boronic acidPd₂(dba)₃XPhosK₃PO₄Methyl 4-(pyridin-3-yl)-1H-indole-2-carboxylate
Vinylboronic acid pinacol esterPd(OAc)₂SPhosCs₂CO₃Methyl 4-vinyl-1H-indole-2-carboxylate
Buchwald-Hartwig Amination Reactions on Halogenated Indoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. acsgcipr.org For this compound, this methodology provides a direct route to synthesize 4-aminoindole derivatives, which are valuable building blocks in pharmaceutical research.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, DavePhos) has been instrumental in expanding the scope of the reaction to include a wide variety of amines and less reactive aryl chlorides. libretexts.orgamazonaws.com The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker bases like cesium carbonate (Cs₂CO₃) being commonly employed, depending on the functional group tolerance required. libretexts.org This reaction has largely replaced harsher classical methods for C-N bond formation due to its milder conditions and broader substrate scope. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Reactions on this compound

Amine Coupling PartnerPalladium PrecatalystLigandBaseProduct
MorpholinePd₂(dba)₃BINAPNaOt-BuMethyl 4-morpholino-1H-indole-2-carboxylate
AnilinePd(OAc)₂XantPhosCs₂CO₃Methyl 4-(phenylamino)-1H-indole-2-carboxylate
BenzylamineG3-XPhosXPhosLHMDSMethyl 4-(benzylamino)-1H-indole-2-carboxylate
PyrrolidinePd(OAc)₂DavePhosK₃PO₄Methyl 4-(pyrrolidin-1-yl)-1H-indole-2-carboxylate

Nickel-Catalyzed Approaches to Indole Derivatives

While palladium has dominated the field of cross-coupling, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like nickel. acsgcipr.org Nickel catalysts can perform many of the same transformations as palladium, including cross-coupling reactions to form C-C, C-N, and C-S bonds. For a substrate like this compound, nickel catalysis offers a promising alternative for functionalizing the C4-position.

Nickel-catalyzed reactions, such as carbonylative syntheses and cross-couplings, have been developed for aryl bromides. acs.org These reactions often proceed through similar mechanistic pathways involving Ni(0)/Ni(II) catalytic cycles. The unique electronic properties of nickel can sometimes lead to different reactivity or selectivity compared to palladium and may be more effective for certain challenging substrates. The development of suitable ligands is key to stabilizing the nickel catalyst and promoting efficient turnover. This area represents an active field of research, with the potential to develop more sustainable and economical synthetic routes to functionalized indole derivatives. acs.org

Green Chemistry Principles in Indole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, energy efficiency, and atom economy. These principles are increasingly being applied to the synthesis of complex molecules like indole derivatives.

Microwave-Assisted and Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for adhering to green chemistry principles. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer byproducts. nih.govsciforum.net This efficiency gain is due to the direct and rapid heating of the reaction mixture.

For the palladium-catalyzed reactions discussed previously, such as Suzuki and Buchwald-Hartwig couplings on this compound, microwave heating can be employed to accelerate the process. mdpi.com Furthermore, microwave assistance can facilitate reactions under solvent-free conditions. nepjol.infoorganic-chemistry.org In a solvent-free approach, the reactants are mixed, sometimes on a solid support, and irradiated. nepjol.info This technique eliminates the need for potentially toxic and volatile organic solvents, reducing waste and simplifying product purification. organic-chemistry.org The combination of microwave heating and solvent-free conditions represents a powerful, environmentally friendly strategy for the synthesis and functionalization of indole derivatives. sciforum.netorganic-chemistry.org

Ionic Liquid Catalysis and Sustainable Methodologies

The pursuit of greener and more sustainable chemical processes has led to the exploration of ionic liquids (ILs) as catalysts and solvents in indole synthesis. researchgate.net Ionic liquids are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and tunable properties, which make them attractive alternatives to volatile organic solvents. mdpi.com Their use can enhance reaction rates, improve selectivity, and simplify product separation and catalyst recycling. mdpi.comtandfonline.com

Brønsted acidic ionic liquids, in particular, have been successfully employed as dual solvent-catalysts for reactions like the Fischer indole synthesis. researchgate.net For example, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm]HSO₄) has been used to produce various indole derivatives with high yields (83–97%). researchgate.net These reactions often proceed under milder conditions than traditional acid-catalyzed methods, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. researchgate.netmdpi.com The use of ILs circumvents the need for hazardous and corrosive traditional acids, contributing to a more environmentally benign synthetic route. researchgate.net

Microwave-assisted synthesis in the presence of ionic liquids further accelerates these reactions, leading to significantly reduced reaction times and high product yields for compounds like indole-2-carboxylic acid esters. researchgate.net This synergy between microwave irradiation and ionic liquids represents a potent strategy for sustainable chemical production.

Table 1: Examples of Ionic Liquid Applications in Indole Synthesis

Reaction Type Ionic Liquid Catalyst Key Advantages Reference
Fischer Indole Synthesis Brønsted acidic ILs (e.g., [BMIm]HSO₄) Dual solvent-catalyst, high yields, reusable, mild conditions. researchgate.net
Michael Addition of Indoles [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] Efficient, recyclable catalyst, simple procedure, excellent yields. mdpi.com
Ester Synthesis 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) High product yield, short conversion time, mild conditions. researchgate.net
Biocatalysis in Indole and Bromoindole Production

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally friendly reaction conditions. researchgate.net Enzymes, as biocatalysts, can perform complex chemical transformations with remarkable precision, often under mild conditions of temperature and pH. mdpi.com In the context of indole synthesis, enzymes from metabolic pathways in plants and microorganisms are being explored for their potential to produce valuable alkaloid structures. nih.gov

The production of bromoindoles can be achieved using enzymes such as halogenases, which regioselectively incorporate bromine atoms onto the indole scaffold. This enzymatic approach avoids the use of harsh brominating agents and the formation of unwanted regioisomers that can complicate traditional chemical synthesis.

Furthermore, chemoenzymatic strategies are being developed to create structurally diverse indole-containing molecules. nih.gov For instance, a three-enzyme coupled system can be used to generate various indole-containing acyloins, starting from commercially available indole derivatives, including 4-bromoindole. nih.gov This highlights the potential of biocatalysis to serve as a key step in the synthesis of complex bromoindole derivatives. While traditional chemical methods remain dominant, the unique advantages of biocatalysis in terms of selectivity and sustainability are driving continued research in this area. researchgate.netwhiterose.ac.uk

Table 2: Biocatalytic Approaches for Indole Derivatives

Biocatalytic Approach Enzyme/System Substrate Example Product Type Reference
Chemoenzymatic Cascade Tryptophane synthase, L-amino acid oxidase 4-bromoindole Indole-3-pyruvate derivatives nih.gov
Oxidation Vanadium-dependent chloroperoxidase (VCPO) Indole Oxindole researchgate.net

Directed Synthesis of this compound Precursors

The synthesis of the target molecule relies on the carefully planned preparation of its key precursors. This involves strategic bromination of the indole core, synthesis of the foundational 4-bromoindole structure, and subsequent esterification to introduce the carboxylate group at the C-2 position.

Regiospecific Bromination of Indole Scaffolds

Achieving regiospecific bromination of the indole nucleus is a critical challenge due to the high reactivity of the pyrrole ring. researchgate.net However, controlled bromination is essential for synthesizing specific isomers like 4-bromoindole. The outcome of the bromination reaction can be directed by the choice of brominating agent, solvent, and the presence of protecting groups on the indole nitrogen. acs.orgacs.orgnih.gov

N-Bromosuccinimide (NBS) is a commonly used reagent for the electrophilic bromination of indoles. acs.orgacs.org The regioselectivity can be controlled by manipulating the reaction conditions. For instance, protecting the indole nitrogen with an electron-withdrawing group can deactivate the pyrrole ring towards electrophilic attack, thereby favoring bromination on the benzene (B151609) ring. researchgate.net A study on the synthesis of bromoindole alkaloids from Laurencia brongniartii demonstrated a regioselective one-pot synthesis of N-carbomethoxy-2,3,5-tribromoindole, showcasing the ability to control the position of bromination through sequential steps. nih.gov By carefully selecting protecting groups and reaction conditions, it is possible to direct bromination to the desired C-4 position, a crucial step in forming the precursor for this compound. acs.orgacs.orgnih.gov

Synthesis of 4-Bromoindole and its Precursors

4-Bromoindole is a key building block for the title compound and is used in the synthesis of various pharmaceutical compounds and marine alkaloids. guidechem.com It is typically synthesized through the bromination of indole itself or by constructing the indole ring from a pre-brominated precursor. guidechem.com

One established route is the Batcho-Leimgruber indole synthesis. researchgate.net This method can be adapted to produce 4-bromoindole. Another approach involves the metal-halogen exchange of bromoindoles to create substituted indoles. researchgate.net Commercially, 4-bromoindole is produced synthetically, often appearing as a pale yellow to brown solid. guidechem.com This precursor serves as the starting point for further functionalization, such as the introduction of the methyl carboxylate group at the 2-position.

Esterification Reactions for Indole-2-carboxylates

The final step in forming the target molecule is the esterification of the corresponding indole-2-carboxylic acid. Indole-2-carboxylic acids can be synthesized through methods like the Fischer indole synthesis or from substituted anilines. researchgate.net

Once the 4-bromo-1H-indole-2-carboxylic acid precursor is obtained, standard esterification procedures can be applied. This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (Fischer esterification). google.com Alternatively, immobilized ionic liquids have been shown to be effective catalysts for the synthesis of carboxylate esters, offering high yields and catalyst reusability. nih.gov The synthesis of indole-2-carboxylic acid esters can also be achieved through condensation reactions, for example, by reacting 2-halo aryl aldehydes with ethyl isocyanoacetate, a method that can be enhanced by microwave irradiation in an ionic liquid. researchgate.net These methods provide reliable pathways to the final methyl ester product. combichemistry.com

One-Pot Synthetic Strategies for Multi-Substituted Indoles

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. nih.govnih.gov Several one-pot strategies have been developed for the synthesis of polysubstituted indoles. acs.org

One such approach is a microwave-assisted, three-component coupling reaction that proceeds under Sonogashira conditions. nih.gov This method allows for the preparation of a variety of polysubstituted indoles in moderate to excellent yields from a 2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov Another facile one-pot synthesis involves the alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides, which then undergo an intramolecular conjugate addition and oxidation sequence to yield structurally diverse 2,3-disubstituted indoles. nih.gov

These multi-component reactions provide a powerful and convergent approach to complex indole structures. researchgate.net By carefully selecting the starting materials and reaction conditions, it is possible to construct highly functionalized indole scaffolds, including those with bromo and carboxylate substituents, in a single, efficient operation. organic-chemistry.org

Table 3: Overview of One-Pot Strategies for Substituted Indoles

One-Pot Strategy Key Reaction Starting Materials Product Type Reference
Microwave-Assisted Coupling Sonogashira Coupling / Cacchi Cyclization 2-Iodoaniline, terminal alkyne, aryl iodide/bromide Polysubstituted indoles nih.gov
Wittig-type Reaction Reaction of phosphonium salt with aldehydes (2-aminobenzyl)triphenylphosphonium bromide, aromatic aldehydes 2-Substituted indoles acs.org
Cascade Reaction Alkylation/Acylation, 1,6-conjugate addition, oxidation ortho-tosylaminophenyl-substituted p-quinone methides 2,3-Disubstituted indoles nih.gov

Reactivity and Derivatization of Methyl 4 Bromo 1h Indole 2 Carboxylate

Electrophilic Substitution Reactivity of the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The preferred site of electrophilic attack on the indole nucleus is typically the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. While the presence of an electron-withdrawing methyl ester group at the C-2 position might slightly deactivate the ring towards electrophilic attack, the inherent nucleophilicity of the C-3 position generally remains dominant.

Common electrophilic substitution reactions that can be anticipated for the indole ring of methyl 4-bromo-1H-indole-2-carboxylate include:

Halogenation: Introduction of another halogen atom, typically at the C-3 position.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively.

The regioselectivity of these reactions is also influenced by the bromine atom at the C-4 position. However, the strong directing effect of the indole nitrogen to the C-3 position often overrides the weaker directing effects of the substituents on the benzene (B151609) portion of the ring system.

Transformations at the Bromine Atom (C-4 Position)

The bromine atom at the C-4 position is a key site for molecular diversification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-mediated reactions.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine atom. These reactions typically involve the use of a palladium, copper, or other transition metal catalyst to couple the bromoindole with a variety of coupling partners.

Common Cross-Coupling Reactions:

Reaction Coupling Partner Catalyst/Ligand System Bond Formed
Suzuki CouplingBoronic acids or estersPalladium catalyst (e.g., Pd(PPh₃)₄) and a baseC-C
Heck CouplingAlkenesPalladium catalyst and a baseC-C
Sonogashira CouplingTerminal alkynesPalladium and copper catalystsC-C
Buchwald-Hartwig AminationAminesPalladium catalyst and a phosphine ligandC-N
Ullmann CondensationAlcohols or phenolsCopper catalyst and a baseC-O

These reactions are highly versatile and allow for the introduction of a wide array of substituents at the C-4 position, including alkyl, aryl, vinyl, alkynyl, amino, and alkoxy groups. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is another important transformation of the C-4 bromine atom. This reaction typically involves treating the bromoindole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org The bromine atom is exchanged for a lithium atom, generating a highly reactive 4-lithioindole intermediate. wikipedia.org

This organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C-4 position. tcnj.edu

Examples of Electrophiles Used in Quenching:

Electrophile Functional Group Introduced
Water (H₂O)Hydrogen (debromination)
Carbon dioxide (CO₂)Carboxylic acid
Aldehydes or ketonesHydroxyalkyl group
Alkyl halidesAlkyl group
DisulfidesThiol group

This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful method for the regioselective functionalization of the C-4 position. ias.ac.inresearchgate.net

Reactivity of the Methyl Ester Group (C-2 Position)

The methyl ester group at the C-2 position is another handle for chemical modification, allowing for the synthesis of a variety of indole-2-carboxamide and related derivatives.

Hydrolysis to Indole-2-carboxylic Acids

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, is a common method. google.com The resulting carboxylate salt is then acidified to yield the free indole-2-carboxylic acid.

This transformation is often a key step in the synthesis of more complex molecules, as the carboxylic acid can participate in a variety of subsequent reactions, such as amide bond formation.

Amidation and Hydrazinolysis Reactions

The methyl ester can be directly converted to amides by reaction with primary or secondary amines. This reaction, known as aminolysis, is often carried out at elevated temperatures. The resulting indole-2-carboxamides are an important class of compounds with diverse biological activities.

Similarly, reaction of the methyl ester with hydrazine (B178648) (N₂H₄) leads to the formation of the corresponding hydrazide. nih.gov This reaction, termed hydrazinolysis, provides an intermediate that can be further elaborated into other heterocyclic systems or used in the synthesis of various bioactive molecules. nih.gov

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. For this compound, this process allows for the modification of the ester functionality at the C-2 position, which can be crucial for altering the compound's solubility, reactivity, or for introducing specific molecular tags.

The reaction is typically catalyzed by either an acid or a base. In the case of indole-2-carboxylates, using a sodium alkoxide (NaOR') in the corresponding alcohol (R'OH) is a common method. For example, the use of sodium methoxide in methanol can lead to the transesterification of other alkyl indole-2-carboxylates to the methyl ester. mdpi.com Conversely, employing a different alcohol, such as ethanol with sodium ethoxide, would convert the methyl ester into an ethyl ester. The process is an equilibrium, and using the desired alcohol as the solvent drives the reaction toward the formation of the new ester.

Table 1: General Conditions for Transesterification of Indole-2-Carboxylates

Catalyst Reagent/Solvent Outcome
Sodium Methoxide (NaOMe) Methanol (MeOH) Converts alkyl ester to methyl ester
Sodium Ethoxide (NaOEt) Ethanol (EtOH) Converts alkyl ester to ethyl ester
Acid Catalysts (e.g., H₂SO₄) Desired Alcohol (R'OH) Exchange of the methyl group for the R' group

N-Functionalization (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization. The N-H bond is acidic and can be deprotonated with a suitable base to form an indolyl anion, which is a potent nucleophile. This reactivity is central to both alkylation/arylation and the introduction of protecting groups.

Alkylation and Arylation Strategies

N-Alkylation: The introduction of an alkyl group at the N-1 position is a common strategy to increase lipophilicity and to prepare precursors for more complex molecules. Classical conditions for N-alkylation involve the use of a base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. rsc.org Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.orgtandfonline.com Weaker bases such as potassium carbonate (K₂CO₃) in acetonitrile can also be effective, particularly for reactive alkyl halides. tandfonline.com The choice of base and solvent system can be critical to ensure high selectivity for N-alkylation over potential C-3 alkylation. For methyl indole-2-carboxylate (B1230498), N-alkylation is generally regioselective. tandfonline.commdpi.com

N-Arylation: The formation of a bond between the indole nitrogen and an aryl group is a synthetically valuable transformation, yielding N-arylindoles that are present in many biologically active compounds. organic-chemistry.org Two primary catalytic systems are employed for this purpose:

Copper-Catalyzed N-Arylation (Ullmann Condensation): This classical method involves the coupling of an indole with an aryl halide in the presence of a copper catalyst. acs.orgacs.org Modern protocols have improved upon the traditionally harsh conditions by using copper(I) iodide (CuI) in combination with a diamine ligand, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine (DMEDA). acs.orgmit.edu These modifications allow the reaction to proceed at lower temperatures and with greater functional group tolerance. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a powerful and versatile alternative that utilizes a palladium catalyst, typically with a bulky, electron-rich phosphine ligand. organic-chemistry.orgnih.govmit.edu This system can efficiently couple indoles with a wide range of aryl iodides, bromides, chlorides, and triflates under relatively mild conditions. nih.gov The choice of base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄), is crucial for the reaction's success. organic-chemistry.org

Table 2: Selected Strategies for N-Functionalization of Indoles

Transformation Catalyst/Base Reagents Solvent Typical Conditions
N-Alkylation NaH or K₂CO₃ Alkyl Halide (R-X) DMF, THF, or ACN 0°C to reflux
N-Arylation (Copper) CuI / Diamine Ligand Aryl Halide (Ar-X), Base (e.g., K₃PO₄) Toluene, Dioxane 80-110°C
N-Arylation (Palladium) Pd₂(dba)₃ / Phosphine Ligand Aryl Halide (Ar-X), Base (e.g., NaOt-Bu) Toluene, Dioxane Room Temp. to 100°C

Functionalization at Other Indole Ring Positions (C-3, C-5, C-6, C-7) through this compound Intermediates

This compound is a valuable starting material for creating more complex, substituted indoles. The existing substituents guide reactivity, and the bromine atom at C-4 serves as a versatile handle for cross-coupling reactions.

C-3 Position: The C-3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic aromatic substitution. chim.it Therefore, reactions like the Vilsmeier-Haack reaction (using POCl₃/DMF) to introduce a formyl group, or the Mannich reaction to add an aminomethyl group, proceed readily at this position. The presence of the electron-withdrawing carboxylate group at C-2 can modulate this reactivity, but C-3 remains the primary site for electrophilic attack. Recent metal-free methods also allow for C-3 alkylation of C4-C7 functionalized indoles. chemrxiv.orgrsc.org

C-5 and C-6 Positions: Functionalizing the C-5 and C-6 positions of the indole's benzene ring is more challenging due to their lower intrinsic reactivity compared to the pyrrole (B145914) ring. chim.itnih.gov However, modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled direct functionalization at these sites. These strategies often require a directing group, typically installed on the indole nitrogen, to steer the metal catalyst to a specific C-H bond. For instance, specific directing groups can facilitate palladium- or copper-catalyzed arylation at the C-6 position. nih.gov While less common, direct C-5 functionalization has been achieved under copper catalysis in some indole systems. nih.gov

C-7 Position: The C-7 position, located adjacent to the indole nitrogen, can be functionalized through directed ortho-metalation (DoM). researchgate.netuwindsor.caorganic-chemistry.org This process typically involves first protecting the N-H group with a suitable directing group (e.g., pivaloyl, phosphinoyl). nih.gov The directing group then chelates to a strong base, such as an alkyllithium reagent, facilitating the selective deprotonation of the C-7 proton. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a wide range of substituents. Furthermore, palladium-catalyzed C-H activation strategies have been developed for the direct arylation, olefination, and alkylation of the C-7 position, again relying on N-directing groups. nih.gov The 4-bromo substituent can be retained during these steps and used in a subsequent cross-coupling reaction, allowing for a multi-faceted derivatization of the indole scaffold. nih.gov

Table 4: Methods for Functionalization of the Indole Ring

Position Reaction Type Key Reagents/Catalysts Comments
C-3 Electrophilic Substitution POCl₃/DMF (Vilsmeier-Haack), CH₂O/R₂NH (Mannich) Most reactive position for electrophiles.
C-5 C-H Activation Copper catalysts, Directing groups Challenging; requires specific directing group strategies.
C-6 C-H Activation Pd or Cu catalysts, Directing groups Requires N-directing groups to achieve regioselectivity. nih.gov
C-7 Directed ortho-Metalation (DoM) N-Directing Group, n-BuLi, Electrophile Selective functionalization via a lithiated intermediate.
C-7 C-H Activation Pd or Rh catalysts, N-Directing Group Allows for direct arylation, alkylation, etc. nih.gov
C-4 Cross-Coupling Pd catalysts, Boronic acids (Suzuki), etc. Utilizes the existing bromine atom as a synthetic handle.

Applications of Methyl 4 Bromo 1h Indole 2 Carboxylate As a Versatile Building Block in Complex Chemical Synthesis

Design and Synthesis of Advanced Indole (B1671886) Derivatives for Research

The strategic placement of the bromine atom on the indole ring of methyl 4-bromo-1H-indole-2-carboxylate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Key transformations such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a wide array of functional groups at the 4-position, leading to the synthesis of novel and advanced indole derivatives for research purposes. chemimpex.comnbinno.com

The Suzuki coupling, for instance, enables the formation of a carbon-carbon bond by reacting the 4-bromoindole (B15604) with an organoboron compound, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl compounds and other substituted aromatic systems. Similarly, the Heck reaction facilitates the coupling of the 4-bromoindole with an alkene to form a substituted alkene, providing a pathway to more complex unsaturated systems. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 4-position of the indole and an amine, a crucial transformation for synthesizing compounds with potential biological activity. wikipedia.orglibretexts.org These methods collectively empower chemists to systematically modify the indole scaffold and explore structure-activity relationships in newly designed molecules.

Table 1: Key Cross-Coupling Reactions for Modifying Bromoindoles
Reaction NameCoupling PartnersBond FormedTypical Catalyst System
Suzuki CouplingAryl/Vinyl Halide + Organoboron CompoundC-CPalladium Catalyst + Base
Heck ReactionAryl/Vinyl Halide + AlkeneC-C (vinyl)Palladium Catalyst + Base
Buchwald-Hartwig AminationAryl Halide + AmineC-NPalladium Catalyst + Ligand + Base

Role in Pharmaceutical Synthesis and Intermediate Production

The indole nucleus is a prominent scaffold in a vast number of pharmaceuticals. Bromoindoles, including this compound and its parent compound 4-bromoindole, are recognized as critical intermediates in the synthesis of medicinally important molecules. chemimpex.comnbinno.com They serve as foundational building blocks for drugs targeting a range of conditions, including neurological disorders and cancer. chemimpex.comnbinno.com The reactivity of the 4-bromo position allows for its conversion into various functional groups necessary for biological activity. For example, 4-bromoindole is used in the synthesis of kinase inhibitors and other potential anti-cancer agents. nbinno.com A related compound, 4-bromo-7-methylindole-2-carboxylic acid, has been identified as an intermediate with potential applications in cancer treatment. caltech.edu

Construction of Complex Heterocyclic Systems

The functional groups on this compound can be utilized to construct more elaborate, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for building polycyclic structures. For example, bromoindoles can undergo intramolecular Heck reactions, where the palladium catalyst facilitates the formation of a new ring by coupling the bromine-bearing carbon with another part of the same molecule. This approach has been used to synthesize fused-ring systems such as 3,4-Benzo[c]-β-carbolines from appropriately substituted 3-bromoindoles. While not starting from the exact title compound, this demonstrates the principle of using the bromo-group as a pivot point for cyclization to build complex, multi-ring architectures. Such strategies are key to accessing novel heterocyclic scaffolds with unique three-dimensional shapes for various applications.

Development of Materials with Tailored Properties (e.g., Dyes and Pigments)

Beyond its use in pharmaceuticals, the 4-bromoindole scaffold is valuable in materials science. The ability to functionalize the indole core via cross-coupling reactions allows for the synthesis of conjugated polymers and organic molecules with specific electronic and photophysical properties. 4-Bromoindole is used in the development of organic semiconductors and polymers for potential applications in flexible electronics and solar cells. chemimpex.com The synthesis of eumelanin-inspired polyindoles from a dibromo-indole-2-carboxylate precursor further underscores the potential of this class of compounds in creating functional organic materials. researchgate.net The extended π-systems that can be constructed from these building blocks are often chromophoric, leading to applications as dyes and pigments.

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Analysis of Methyl 4-Bromo-1H-indole-2-carboxylate and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray crystallography, and Surface-Enhanced Raman Scattering (SERS) offer detailed insights into the molecular framework and properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. core.ac.ukbbhegdecollege.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7) would appear as a complex multiplet system, with their specific chemical shifts influenced by the bromine atom and the fused pyrrole (B145914) ring. The proton at the C-3 position typically appears as a singlet or a narrow multiplet. A characteristic broad singlet at a higher chemical shift is expected for the N-H proton of the indole (B1671886) ring, and a sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed in the upfield region.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester group. The carbon atom attached to the bromine (C-4) would show a characteristic shift, and its signal intensity might be lower due to the quadrupolar effect of the bromine nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for indole derivatives and is for illustrative purposes.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H ~11.0-12.0 (broad s) -
C2 - ~130-140
C3 ~7.0-7.2 (s) ~105-115
C3a - ~125-135
C4 - ~115-120
C5 ~7.3-7.5 (d) ~120-130
C6 ~7.1-7.3 (t) ~120-125
C7 ~7.5-7.7 (d) ~110-120
C7a - ~135-145
C=O - ~160-165

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information based on its fragmentation pattern. libretexts.org The molecular formula for this compound is C₁₀H₈BrNO₂, corresponding to a molecular weight of approximately 254.09 g/mol . matrixscientific.com

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion [M]⁺•. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺• and [M+2]⁺•, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) to give a fragment at m/z 223/225, or the loss of the entire methoxycarbonyl group (-•COOCH₃) resulting in a fragment at m/z 195/197. thieme-connect.denih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Loss Expected m/z
[C₁₀H₈BrNO₂]⁺• None (Molecular Ion) 254/256
[C₉H₅BrNO]⁺• •OCH₃ 223/225
[C₈H₅BrN]⁺• •COOCH₃ 195/197

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mkuniversity.ac.in

While a specific crystal structure for this compound was not found in the searched literature, analysis of related indole derivatives by X-ray diffraction has been reported. mdpi.com Such an analysis for the title compound would be expected to reveal a nearly planar indole ring system. The crystal packing would likely be influenced by N-H···O hydrogen bonds between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, forming chains or dimeric structures.

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

Parameter Description
Crystal System The symmetry of the unit cell (e.g., monoclinic, triclinic).
Space Group The set of symmetry operations for the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distances between bonded atoms.
Bond Angles The angles formed by three connected atoms.
Torsion Angles The dihedral angles describing the conformation of the molecule.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that provides information about molecules adsorbed on nanostructured metal surfaces, typically silver or gold. The technique can offer insights into the orientation and interaction of the adsorbate with the surface.

For this compound, SERS studies could reveal how the molecule adsorbs onto a SERS-active substrate. It is plausible that adsorption occurs via the carboxylate group, the indole nitrogen, or the aromatic π-system. Studies on similar molecules, such as carboxylate-terminated alkanethiols, show that the carboxylate group can interact strongly with silver surfaces. nih.gov The orientation of the molecule on the surface would be inferred from the relative enhancement of specific Raman bands. For instance, strong enhancement of the C=O stretching mode would suggest an interaction involving the ester group, while enhancement of the N-H modes would point to the involvement of the indole ring.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These theoretical calculations complement experimental data and offer predictive insights.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. niscpr.res.innih.gov Calculations, often using functionals like B3LYP, can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group and the aromatic system.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Theoretical calculations of vibrational frequencies can also be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Table 4: Insights from Density Functional Theory (DFT) Calculations

Calculated Property Significance
Optimized Geometry Provides theoretical bond lengths and angles for comparison with X-ray data.
HOMO-LUMO Energies The energy gap indicates chemical reactivity and electronic transition properties.
Molecular Electrostatic Potential (MEP) Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Calculated Vibrational Frequencies Aids in the assignment of experimental IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For substituted indoles in general, the HOMO is typically distributed over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO, conversely, is often spread across the molecule, with significant contributions from the electron-withdrawing groups. In the case of this compound, the bromine atom and the carboxylate group would be expected to influence the energies and distributions of the HOMO and LUMO. However, without specific computational studies, any detailed analysis remains speculative. A quantitative assessment, including the HOMO-LUMO energy gap, which is a measure of molecular stability and reactivity, cannot be provided.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, usually colored blue). For an indole derivative like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and a region of positive potential near the N-H proton. The bromine atom would also influence the electrostatic potential of the benzene ring portion of the indole.

Fukui functions provide a more quantitative measure of a molecule's reactivity at specific atomic sites. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. The calculation of Fukui functions requires sophisticated computational methods, and the results are typically presented in a tabular format, indicating the reactivity of each atom in the molecule.

Unfortunately, specific MEP maps and calculated Fukui function values for this compound are not available in published literature. Therefore, a precise, data-driven identification of its reactive sites using these methods cannot be presented.

Medicinal Chemistry and Biological Activity Studies of Methyl 4 Bromo 1h Indole 2 Carboxylate Derived Compounds

General Principles of Indole (B1671886) Scaffolds in Drug Discovery and Development

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. rsc.orgnih.gov Its unique structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows it to mimic the structure of tryptophan and interact with a wide array of biological targets with high affinity. nih.govresearchgate.net This inherent bioactivity has rendered indole and its derivatives a "privileged scaffold," meaning they are capable of binding to multiple receptors, making them a fertile ground for the development of novel therapeutic agents. chemicalbook.com

The versatility of the indole nucleus is evident in its presence in numerous natural products, pharmaceuticals, and agrochemicals. chemicalbook.comnih.gov Nature itself provides a vast library of bioactive indole alkaloids, which have been historically significant in medicine. rsc.org In modern drug development, synthetic indole derivatives have led to the creation of potent drugs for a variety of conditions. The indole framework's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological properties, leading to the optimization of lead compounds. nih.gov

Indole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. rsc.org In the realm of oncology, the indole scaffold is particularly prominent. researchgate.net Many indole-containing compounds have been developed as potent anticancer agents that target various aspects of cancer cell biology, such as cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov The success of indole-based drugs in the clinic has solidified the importance of this scaffold in the ongoing quest for new and more effective therapies. researchgate.net

Methyl 4-Bromo-1H-indole-2-carboxylate as a Precursor for Bioactive Molecules

This compound serves as a valuable starting material, or precursor, for the synthesis of a diverse range of more complex molecules with significant biological activities. The bromine atom at the 4-position and the methyl ester at the 2-position of the indole ring are key functional groups that can be readily modified through various chemical reactions. This allows chemists to build upon the core indole scaffold and introduce different substituents to explore their effects on biological activity.

The process of using a precursor like this compound is a fundamental strategy in medicinal chemistry. By starting with a common core structure, researchers can systematically create a library of related compounds, known as analogues. This approach is instrumental in establishing structure-activity relationships (SAR), which provide insights into how specific chemical features of a molecule contribute to its biological effects.

For instance, the ester group can be converted into an amide or a hydrazide, which can then be further reacted to introduce a wide variety of chemical moieties. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. These modifications can significantly impact the molecule's ability to interact with biological targets. The synthesis of new 5-bromoindole-2-carboxylic acid derivatives, which are closely related to the title compound, highlights the utility of such precursors in generating potential EGFR tyrosine kinase inhibitors. nih.gov

Investigated Biological Activities of Derived Indole Compounds

Anticancer and Antitumor Properties

Derivatives of the bromo-indole-2-carboxylate scaffold have been the subject of extensive research due to their promising anticancer and antitumor properties. These compounds have been shown to inhibit the growth of various cancer cell lines, and their mechanisms of action are multifaceted, often involving the modulation of key cellular processes that are dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Consequently, EGFR has emerged as a significant target for anticancer drug development. mdpi.com

Several studies have focused on synthesizing and evaluating indole derivatives as EGFR inhibitors. For example, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and showed promising EGFR tyrosine kinase inhibitory activity. nih.gov Molecular docking studies of these compounds revealed strong binding energies within the EGFR tyrosine kinase domain. nih.gov One of the most potent compounds from this series, compound 3a, not only inhibited EGFR but also led to cell cycle arrest and apoptosis in cancer cells. nih.gov

Another study on indole-2-carboxamides, which can be synthesized from the corresponding carboxylate, identified compounds with potent dual inhibitory activity against EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org The most active of these compounds exhibited significant antiproliferative effects against cancer cell lines, with IC50 values in the nanomolar range.

Table 1: EGFR Inhibitory Activity of Selected Indole Derivatives

CompoundTargetIC50 (nM)Reference
Erlotinib (Reference)EGFR80 rsc.org
Compound 5cEGFR124 rsc.org
Compound 5gEGFR85 rsc.org
Compound 5iEGFR102 rsc.org
Compound 5jEGFR98 rsc.org

The mitotic spindle is a cellular structure that is essential for cell division. Disruption of its formation or function can lead to cell cycle arrest and ultimately, cell death. This makes the mitotic spindle an attractive target for anticancer therapies. Indole derivatives have been reported to interfere with microtubule dynamics, a key component of the mitotic spindle. nih.gov

Research on a novel indole derivative, ZK-CH-11d, demonstrated its ability to suppress the proliferation of breast cancer cells by causing cell cycle arrest at the G2/M phase. mdpi.com This arrest is often a consequence of damage to the mitotic spindle. Similarly, a study on 3-hydroxy-2-oxindole derivatives, which share the core indole structure, found that these compounds could induce G2/M arrest in prostate cancer cells. nih.gov

Table 2: Effect of Indole Derivatives on Cell Cycle Distribution in Cancer Cells

CompoundCell LineEffect on Cell CycleReference
ZK-CH-11dBreast Cancer CellsArrest at G2/M phase mdpi.com
Compound 1e (3-hydroxy-2-oxindole derivative)DU145 (Prostate Cancer)G2/M arrest nih.gov
Compounds 6e and 6f (oxindole-indole conjugates)MCF-7 (Breast Cancer)Decline in G0/G1 phase nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and proliferation. A key strategy in cancer therapy is to induce apoptosis in tumor cells.

Numerous studies have demonstrated the pro-apoptotic effects of indole derivatives. For instance, a series of indole-2-carboxamides were shown to induce apoptosis in breast cancer cells. nih.gov The most potent compounds in this series were found to increase the levels of cytochrome C, a key protein in the intrinsic apoptotic pathway, and activate caspases, which are the executioners of apoptosis. nih.gov

Specifically, compounds 5d, 5e, and 5h from this study significantly increased cytochrome C levels and the activity of caspase-3 in MCF-7 breast cancer cells. nih.gov Another study on a different set of indole derivatives found that they could induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of apoptosis. The investigation of a synthetic indole chalcone (B49325) also revealed its ability to induce apoptosis in breast cancer cells, as evidenced by an increased population of Annexin-V positive cells. mdpi.com

Table 3: Apoptotic Activity of Selected Indole-2-Carboxamide Derivatives in MCF-7 Cells

CompoundEffect on Cytochrome C Levels (fold increase)Effect on Caspase-3 ActivityReference
5d14Assessed nih.gov
5e16Assessed nih.gov
5h13Assessed nih.gov

Antimicrobial and Antibacterial Activities

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties. The presence of the bromo-indole core is often associated with enhanced activity against a range of pathogens.

Research into this class of compounds has yielded derivatives with significant potency. For instance, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial effects. These compounds have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In some cases, their activity was found to be 10 to 50 times greater than that of established antibiotics like ampicillin (B1664943) and streptomycin. One of the most active compounds in a particular study demonstrated a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL and a minimum bactericidal concentration (MBC) of 0.008 to 0.06 mg/mL.

Furthermore, other studies have highlighted the potential of bromoindole derivatives in combating drug-resistant bacteria. For example, 6-bromoindole (B116670) has shown activity against extensively drug-resistant Acinetobacter baumannii with a MIC value of 64 µg/mL. Another marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine, displayed potent antimicrobial activity with a MIC of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These findings underscore the importance of the bromoindole scaffold in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Bromo-Indole Derivatives

Compound/Derivative Microorganism MIC MBC
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative Gram-positive & Gram-negative bacteria 0.004–0.03 mg/mL 0.008–0.06 mg/mL
6-Bromoindole Extensively drug-resistant Acinetobacter baumannii 64 µg/mL -
2,2-bis(6-bromo-3-indolyl) ethylamine Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae 8 mg/L -

Anti-inflammatory Effects

Compounds derived from the bromo-indole scaffold have been investigated for their potential to modulate inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant area of research.

Studies on brominated indoles have shown that they can inhibit key inflammatory mediators. For example, extracts from the marine mollusc Dicathais orbita, rich in brominated indoles, have been found to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage and fibroblast cell lines. Specifically, 6-bromoindole and 6-bromoisatin (B21408) were identified as active compounds that reduce the translocation of the inflammatory transcription factor NF-κB.

In other research, novel indole-2-one and 7-aza-2-oxindole derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds were shown to inhibit the release of TNF-α and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, some derivatives were able to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory response. The anti-inflammatory potential of these compounds is often attributed to their ability to interfere with signaling pathways such as the MAPKs/NF-κB pathway.

Antiviral Properties, including HIV-1 Integrase Inhibition

The indole nucleus is a common feature in many antiviral drugs, and derivatives of this compound have been explored for their antiviral potential, including activity against the human immunodeficiency virus (HIV).

A series of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and tested for broad-spectrum antiviral activity. While not all tested compounds contained a bromo-substituent at the 4-position, the studies provide valuable structure-activity relationship (SAR) insights. For instance, certain derivatives showed potent inhibitory activity against Influenza A and Coxsackie B3 virus, with IC50 values in the low micromolar range. nih.govresearchgate.net SAR studies indicated that modifications at various positions of the indole ring could significantly impact antiviral potency. nih.govresearchgate.net

More specifically, a 6-bromo-indole derivative has demonstrated significant in vitro activity against SARS-CoV-2. nih.govactanaturae.ru Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit the replication of the virus at a concentration of 52.0 μM. nih.govactanaturae.ru This compound exhibited a high selectivity index of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.govactanaturae.ru

In the context of HIV, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key therapeutic strategy. Although research in this area has not exclusively focused on 4-bromo derivatives, the findings suggest that the indole-2-carboxylate core can effectively chelate the magnesium ions in the active site of the integrase, leading to inhibition of its strand transfer activity.

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the antioxidant properties of novel synthetic compounds.

Bromoindole derivatives have been evaluated for their antioxidant potential. In one study, three new bromoindoles, including 6-bromo-5-hydroxyindole (B2639118), were isolated from a marine gastropod. The antioxidant activity of these compounds was assessed using the peroxide value (POV) method, and 6-bromo-5-hydroxyindole was found to have an antioxidative potency as strong as butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant.

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Bacterial cystathionine (B15957) γ-lyase (bCSE) is a key enzyme in many pathogenic bacteria, responsible for the production of hydrogen sulfide (B99878) (H₂S). H₂S helps protect bacteria from oxidative stress and contributes to antibiotic resistance. Therefore, inhibiting bCSE can enhance the efficacy of existing antibiotics.

Several studies have focused on 6-bromoindole as a core structure for the development of bCSE inhibitors. While the bromine is at the 6-position in these reported studies, they provide a strong rationale for exploring other bromo-substituted indoles. These inhibitors have been shown to potentiate the activity of antibiotics like gentamicin (B1671437) against various bacteria. The development of selective inhibitors for bacterial CSE over its human counterpart is a key objective to minimize potential side effects.

Topoisomerases are essential enzymes that regulate the topology of DNA, making them important targets for anticancer drugs. nih.govresearchgate.net While specific studies on this compound derivatives as topoisomerase I inhibitors are limited, broader research on indole derivatives has shown their potential in this area. researchgate.net For example, certain halogenated β-enaminonitriles linked to a 9-bromo-1H-benzo[f]-chromene moiety have been shown to inhibit both topoisomerase I and II. researchgate.net

Protein kinases are another critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indole derivatives have been extensively studied as kinase inhibitors. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), a key tyrosine kinase in cancer progression. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the EGFR tyrosine kinase domain. nih.gov Another study on oxindole/benzofuran hybrids highlighted a bromo isatin (B1672199) derivative as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), with IC50 values in the nanomolar range. tandfonline.com

Acetylcholinesterase Inhibition

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational scaffold for designing compounds that can interact with a wide range of biological targets, including the enzyme acetylcholinesterase (AChE). researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov While direct studies on the acetylcholinesterase inhibitory activity of this compound are not extensively reported in the literature, the potential of the broader class of indole-based compounds is well-documented.

Research into related structures provides insight into the potential activity of this scaffold. For instance, studies on simple indoles have shown that substitutions on the benzene ring, such as with a carboxyl group, generally result in low AChE inhibitory activity. nih.gov However, the introduction of more complex side chains or hybridization with other pharmacophores can significantly enhance potency. mdpi.comnih.gov A series of novel indole-based thiadiazole derivatives were synthesized and evaluated for both AChE and butyrylcholinesterase (BuChE) inhibition, with some analogues showing potent activity. mdpi.com Similarly, synthetic hybrids of indole and isoxazole (B147169) have been investigated, with certain derivatives exhibiting significant and selective inhibition of AChE. researchgate.net

Furthermore, naturally occurring bromoindole alkaloids have demonstrated notable bioactivities. Barettin, a 6-bromoindole derivative isolated from the marine sponge Geodia barretti, has been reported to possess acetylcholinesterase inhibitory effects, highlighting that halogenated indoles from natural sources can interact with this enzyme target. researchgate.net The synthesis of various indol-2-carboxylic acid esters containing other functional moieties, such as N-phenylpiperazine, has also been pursued to explore their potential as cholinesterase inhibitors. nih.goveurekaselect.com These studies collectively suggest that while the basic this compound structure may have modest activity, it serves as a valuable starting point for the development of more complex and potent AChE inhibitors.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Indole-Thiadiazole Derivatives

CompoundSubstituent (R)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
3 4-OCH₃0.40 ± 0.150.50 ± 0.040
8 4-Cl0.15 ± 0.0500.20 ± 0.10
11 2,4-di-Cl0.21 ± 0.0100.25 ± 0.015
13 4-F0.35 ± 0.0200.40 ± 0.030
Donepezil Reference0.21 ± 0.120.30 ± 0.32
Data sourced from a study on indole-based thiadiazole derivatives, illustrating the potency achievable with the indole scaffold. The specific compounds are structurally distinct from this compound but demonstrate the potential of the indole core in AChE inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Indole Derivatives

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity for a given biological target. For derivatives related to this compound, SAR can be considered by analyzing the effects of modifications at the benzene ring (positions 4, 5, 6, and 7), the pyrrole ring (positions 1 and 3), and the ester group at position 2.

Substitutions on the Benzene Ring: The position and type of halogen substituent on the indole's benzene ring can drastically alter biological activity. In a study of indole-2-carboxamides designed as antitubercular agents, substitution at the 4- and 6-positions was found to be optimal for activity. rsc.org Notably, the presence of a single bromo group at position 6 resulted in a 10-fold increase in activity against Mycobacterium tuberculosis compared to the unsubstituted analogue. rsc.org In contrast, for anti-inflammatory activity in brominated isatin (indole-2,3-dione) derivatives, the inhibitory potency was dependent on the bromine's position, following the order 5-bromo > 6-bromo > 7-bromo. mdpi.com This indicates that for a given biological effect, there is a preferred location for halogen substitution, and the 4-position of the target compound represents just one of several key sites for modification.

Modifications at the Pyrrole Ring and C-2 Carboxylate Group: The C-3 position of the indole ring is another critical site for modification. In a series of indole-2-carboxylic acid benzylidene-hydrazides developed as apoptosis inducers, substitution at the 3-position was found to be essential for their cytotoxic activity. nih.gov Similarly, for indole-2-carboxylates designed as antagonists for the strychnine-insensitive glycine (B1666218) binding site, the introduction of specific side chains at the C-3 position was a key feature for achieving high affinity and potency. nih.gov The carboxylate group at the C-2 position is also a frequent point of modification. It is often converted to carboxamides, hydrazides, or other functional groups to explore new interactions with biological targets and modulate the compound's physicochemical properties. rsc.orgnih.gov For instance, the conversion of the C-2 carboxylate to various N-(rimantadine)-indole-2-carboxamides was explored to optimize antitubercular activity, demonstrating the importance of the moiety attached to the indole-2-carbonyl core. rsc.org

Table 2: SAR of Substituted N-(Rimantadine)-indole-2-carboxamides Against M. tuberculosis

CompoundIndole Ring SubstitutionMIC (µM)
8a Unsubstituted5.95
8b 4-Chloro0.94
8e 5-Bromo2.80
8f 6-Bromo0.62
8g 4,6-Dichloro0.32
Data illustrates the impact of substituent position on antitubercular activity, with substitutions at positions 4 and 6 providing the highest potency. rsc.org

Natural Product Derivation and Phytochemical Profiling of Indole Compounds

Indole alkaloids represent a vast and structurally diverse class of natural products, with thousands of compounds isolated from terrestrial and marine organisms. researchgate.net While simple synthetic compounds like this compound are primarily utilized as building blocks in organic synthesis, the underlying bromoindole scaffold is frequently encountered in nature, particularly in the marine environment. nih.gov

Marine organisms, especially sponges and tunicates, are a rich source of halogenated indole alkaloids. researchgate.netnih.gov The high concentration of halides in seawater provides a unique biochemical environment for the production of these metabolites. Phytochemical profiling of the sub-Arctic marine sponge Geodia barretti, for example, has led to the targeted isolation of numerous 6-bromoindole derivatives. nih.govescholarship.org These include compounds such as barettin, 8,9-dihydrobarettin, and a series of novel alkaloids named geobarrettins A–C. nih.gov Similarly, chemical investigation of the colonial tunicate Didemnum sp. yielded bromoindole-containing compounds, including N-(6-bromo-1H-indole-3-carbonyl)-L-arginine and (6-bromo-1H-indol-3-yl)oxoacetamide. koreamed.org Marine-derived fungi have also been identified as prolific producers of novel indole alkaloids, contributing significantly to the chemical diversity of this compound class. thieme-connect.com

The isolation and characterization of these natural products typically involve extraction of the organism's biomass with organic solvents, followed by partitioning and repeated chromatographic separations. nih.govkoreamed.org Modern analytical techniques, such as UPLC-qTOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry), are often employed in dereplication studies to rapidly profile crude extracts and guide the targeted isolation of novel or known compounds. nih.gov The discovery of these naturally occurring bromoindoles provides valuable insights into potential bioactive scaffolds and inspires the synthetic exploration of related structures for drug discovery programs.

Table 3: Examples of Naturally Occurring Bromoindole Alkaloids from Marine Sources

Compound NameIndole SubstitutionMarine Source Organism
Barettin6-BromoGeodia barretti (Sponge)
8,9-Dihydrobarettin6-BromoGeodia barretti (Sponge)
Geobarrettin A6-BromoGeodia barretti (Sponge)
N-(6-bromo-1H-indole-3-carbonyl)-L-arginine6-BromoDidemnum sp. (Tunicate)
(6-bromo-1H-indol-3-yl)oxoacetamide6-BromoDidemnum sp. (Tunicate)
Data compiled from studies on marine natural products. nih.govkoreamed.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.